molecular formula C13H11N3O2 B1526784 1-(2-cyanoethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 1292636-76-0

1-(2-cyanoethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1526784
M. Wt: 241.24 g/mol
InChI Key: ADCUOAJQCJMPLG-UHFFFAOYSA-N
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Description

“1-(2-cyanoethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, a phenyl group, and a carboxylic acid group . The “2-cyanoethyl” part suggests the presence of a nitrile group attached to an ethyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the phenyl group, and the attachment of the carboxylic acid and 2-cyanoethyl groups . The phosphoramidite approach, established by Caruthers and Beaucage, is a reliable method for the synthesis of DNA fragments and could potentially be adapted for the synthesis of complex organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a phenyl group, a carboxylic acid group, and a 2-cyanoethyl group . The exact structure would depend on the positions of these groups within the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The pyrazole ring, phenyl group, carboxylic acid group, and nitrile group each have distinct reactivities that would influence the compound’s behavior in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Improved Synthesis Approaches

Research has highlighted an improved synthesis method for 1H-pyrazole-4-carboxylic acid derivatives, which are closely related to the compound of interest. These methods have significantly increased the yield of the final products, demonstrating the compound's importance in organic synthesis and potential pharmaceutical applications (Dong, 2011).

Structural and Spectral Investigations

Studies combining experimental and theoretical approaches have been conducted on biologically important pyrazole-4-carboxylic acid derivatives. These investigations provide a comprehensive understanding of the compound’s structural and electronic properties through techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. Such insights are crucial for the development of novel materials and drugs (Viveka et al., 2016).

Biological Activities and Applications

Several derivatives of pyrazole-4-carboxylic acid have shown significant biological activities, such as antifungal properties against various strains, highlighting their potential in developing new antifungal agents. These activities are attributed to specific modifications in the compound's structure, offering insights into the relationship between chemical structure and biological function (Liu et al., 2020).

Material Science Applications

Research into coordination compounds based on pyrazole-3-carboxylic acid derivatives has revealed their potential in creating materials with interesting photoluminescent properties. These findings open up new avenues for the application of such compounds in the development of optoelectronic devices and materials science (Liu et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is flammable, it would pose a fire risk. If it is toxic or irritant, it could pose health risks .

properties

IUPAC Name

1-(2-cyanoethyl)-5-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c14-7-4-8-16-12(10-5-2-1-3-6-10)11(9-15-16)13(17)18/h1-3,5-6,9H,4,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCUOAJQCJMPLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2CCC#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301196102
Record name 1H-Pyrazole-4-carboxylic acid, 1-(2-cyanoethyl)-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301196102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-cyanoethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid

CAS RN

1292636-76-0
Record name 1H-Pyrazole-4-carboxylic acid, 1-(2-cyanoethyl)-5-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1292636-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxylic acid, 1-(2-cyanoethyl)-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301196102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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